N-ethyl-1H-imidazole-2-carboxamide

Physicochemical property Lipophilicity Drug design

This building block features an N-ethyl substitution yielding an optimal clogP of ~0.9, balancing membrane permeability and aqueous solubility for medicinal chemistry. Its dual hydrogen-bond donor amide enables bidentate protein interactions, critical for kinase inhibitor design. Procure ≥95% purity to avoid purification bottlenecks in hit-to-lead synthesis.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Cat. No. B12832655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-1H-imidazole-2-carboxamide
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=NC=CN1
InChIInChI=1S/C6H9N3O/c1-2-7-6(10)5-8-3-4-9-5/h3-4H,2H2,1H3,(H,7,10)(H,8,9)
InChIKeyJMNJHULVNRDAFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-ethyl-1H-imidazole-2-carboxamide: Core Chemical Identity and Research-Grade Procurement Specifications


N-ethyl-1H-imidazole-2-carboxamide (CAS 79711-56-1) is a heterocyclic organic compound with the molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol. It belongs to the class of imidazole-2-carboxamides, characterized by an imidazole ring substituted at the 2-position with an N-ethyl carboxamide moiety. This compound is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research, where its specific N-ethyl substitution pattern imparts distinct physicochemical properties that differentiate it from other N-alkyl imidazole-2-carboxamide analogs.

Why N-Ethyl Imidazole-2-Carboxamide Cannot Be Simply Replaced by N-Methyl, N-Propyl, or Unsubstituted Analogs


Although imidazole-2-carboxamides share a common core scaffold, the N-alkyl substituent length critically influences lipophilicity, metabolic stability, and target binding. [1] The N-ethyl group of N-ethyl-1H-imidazole-2-carboxamide provides a balanced increase in lipophilicity (clogP ~0.9) compared to the more polar N-methyl analog (clogP ~0.4) and the excessively lipophilic N-propyl derivative (clogP ~1.5), thereby optimizing membrane permeability without compromising aqueous solubility. [2] Additionally, the N-ethyl amide exhibits distinct hydrogen-bonding geometry and steric bulk that can alter binding affinity at biological targets relative to shorter or longer alkyl chains, as documented in SAR studies of imidazole carboxamide kinase inhibitors. [3] Consequently, substituting the N-ethyl moiety with a methyl or propyl group without experimental validation risks loss of potency, altered selectivity, or unpredictable pharmacokinetic profiles.

Quantitative Differentiation Evidence for N-ethyl-1H-imidazole-2-carboxamide vs. Closest Structural Analogs


Predicted Lipophilicity (clogP) Comparison: N-Ethyl vs. N-Methyl and N-Propyl Imidazole-2-Carboxamides

The N-ethyl derivative exhibits a calculated partition coefficient (clogP) of approximately 0.9, representing a 0.5 log unit increase over the N-methyl analog (clogP ~0.4) and a 0.6 log unit decrease relative to the N-propyl analog (clogP ~1.5). [1] This intermediate lipophilicity is expected to enhance passive membrane permeability while maintaining acceptable aqueous solubility (calculated logS ≈ -1.8 for the N-ethyl compound vs. -1.3 for N-methyl and -2.4 for N-propyl). [2] These values are derived from consensus predictions using the SwissADME web tool.

Physicochemical property Lipophilicity Drug design

Hydrogen-Bond Donor/Acceptor Profile: Amide vs. Ester Analogs

N-ethyl-1H-imidazole-2-carboxamide possesses two hydrogen-bond donors (amide NH, imidazole NH) and two hydrogen-bond acceptors (amide carbonyl, imidazole N), as confirmed by its SMILES structure. In contrast, the ester analog ethyl 1H-imidazole-2-carboxylate lacks the amide NH donor, reducing its hydrogen-bond donor count to one (imidazole NH). [1] This distinction is critical for biological target recognition, as the additional donor can engage in key hydrogen bonds with protein backbones or side chains, as observed in crystal structures of imidazole-2-carboxamide kinase inhibitors.

Hydrogen bonding Target engagement Crystal engineering

Synthetic Accessibility and Purity: Commercial Availability of Research-Grade Material

N-ethyl-1H-imidazole-2-carboxamide is commercially available from multiple vendors with a typical purity of ≥95% (HPLC), as indicated by supplier specifications. The synthesis involves straightforward amidation of 1H-imidazole-2-carboxylic acid or its activated ester with ethylamine, enabling consistent batch-to-batch quality. In contrast, N-propyl and longer-chain analogs often require more forcing conditions or exhibit lower yields due to steric hindrance, potentially affecting both cost and purity profile.

Synthetic building block Chemical procurement Purity

Metabolic Stability Trend: N-Ethyl vs. N-Methyl Imidazole-2-Carboxamides in Axl Kinase Inhibitor Series

In the structure-based optimization of 1H-imidazole-2-carboxamides as Axl kinase inhibitors, the N-ethyl substituted lead compound (21) demonstrated improved metabolic stability compared to earlier N-methyl analogs, as evidenced by its selection for further in vivo studies. [1] While precise microsomal half-life data are not publicly disclosed for the exact N-ethyl-1H-imidazole-2-carboxamide fragment, the SAR trend suggests that the ethyl group provides a favorable balance between metabolic stability and potency.

Metabolic stability SAR Kinase inhibitor

Optimal Use Cases for N-ethyl-1H-imidazole-2-carboxamide Based on Differentiated Properties


Fragment-Based Lead Optimization Requiring Balanced Lipophilicity

When a project requires a core fragment with a clogP near 1.0 to ensure both membrane permeability and aqueous solubility, N-ethyl-1H-imidazole-2-carboxamide provides an ideal starting point. Its predicted clogP of 0.9 (see Section 3, Evidence Item 1) positions it between overly polar N-methyl analogs (clogP 0.4) and excessively lipophilic N-propyl variants (clogP 1.5), reducing the need for subsequent property optimization. [1]

Amide-Based Hydrogen-Bonding Probes for Target Engagement

The dual hydrogen-bond donor capacity of the amide group (see Section 3, Evidence Item 2) makes N-ethyl-1H-imidazole-2-carboxamide especially valuable for designing inhibitors or probes that require bidentate interactions with protein active sites. This property is not present in ester analogs, guiding procurement when crystallography or modeling indicates a need for two donor groups.

Synthesis of Axl Kinase Inhibitor Libraries

Based on the successful advancement of an N-ethyl imidazole-2-carboxamide derivative to in vivo studies in the Axl kinase program (see Section 3, Evidence Item 4), researchers aiming to develop novel Axl inhibitors should prioritize this building block over N-methyl or N-aryl alternatives. The scaffold's demonstrated metabolic stability and synthetic tractability support its use as a privileged fragment for kinase inhibitor design. [2]

High-Purity Intermediate for Multi-Step Organic Synthesis

For complex synthetic routes requiring a robust intermediate, the commercial availability of N-ethyl-1H-imidazole-2-carboxamide at ≥95% purity (see Section 3, Evidence Item 3) reduces purification bottlenecks. This is particularly relevant for medicinal chemistry groups scaling up hit-to-lead syntheses, where consistent intermediate quality directly impacts final compound purity and biological assay reproducibility.

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